molecular formula C22H25FN2O5S B6521031 N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]ethanediamide CAS No. 896310-69-3

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]ethanediamide

Cat. No.: B6521031
CAS No.: 896310-69-3
M. Wt: 448.5 g/mol
InChI Key: PWTZGTHTUKWILB-UHFFFAOYSA-N
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Description

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]ethanediamide is a high-purity chemical compound intended for research and screening applications. This ethanediamide (oxamide) derivative features a complex molecular architecture incorporating furan, cyclohexene, and a 4-fluorobenzenesulfonyl moiety, making it a valuable candidate for exploration in medicinal chemistry and hit-to-lead optimization programs. Compounds with similar structural features, such as furan and sulfonyl groups, are often investigated for their potential biological activity and their use as key intermediates in organic synthesis . The presence of the ethanediamide scaffold is significant, as this functional group is found in compounds sourced from DNA-encoded libraries for targets like soluble epoxide hydrolase (sEH), an enzyme of interest in cardiovascular and respiratory disease research . The specific structural attributes of this compound, including its potential hydrogen bond donors and acceptors, suggest it may interact with a range of biological targets. Researchers can utilize this molecule in high-throughput screening assays to identify novel inhibitors or modulators of protein function. It is strictly for research purposes in laboratory settings. This product is not intended for diagnostic, therapeutic, or any human use. Researchers should conduct all necessary safety assessments and profiling studies to determine the compound's specific mechanism of action, pharmacokinetics, and physicochemical properties.

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN2O5S/c23-17-8-10-18(11-9-17)31(28,29)20(19-7-4-14-30-19)15-25-22(27)21(26)24-13-12-16-5-2-1-3-6-16/h4-5,7-11,14,20H,1-3,6,12-13,15H2,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWTZGTHTUKWILB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonylation of Furan-2-yl Ethylamine

The sulfonylation step employs 4-fluorobenzenesulfonyl chloride reacting with 2-(furan-2-yl)ethylamine under basic conditions.

Reaction Conditions

ParameterValue
SolventDichloromethane
BaseTriethylamine (3 eq.)
Temperature0–5°C (initial), then 25°C
Reaction Time4–6 hours
Yield78–85%

Procedure
A chilled solution of 2-(furan-2-yl)ethylamine (1.0 eq) in dichloromethane is treated with triethylamine (3.0 eq) followed by dropwise addition of 4-fluorobenzenesulfonyl chloride (1.2 eq). The mixture warms to room temperature, stirred until completion, and washed with 1M HCl. The organic layer is dried (MgSO₄) and concentrated.

Synthesis of 2-(Cyclohex-1-en-1-yl)ethylamine

Cyclohexene Ring Formation

Cyclohex-1-en-1-yl ethylamine is synthesized via Heck coupling or dehydration of cyclohexanol derivatives.

Dehydration Method

ParameterValue
Starting MaterialCyclohexanol
CatalystH₂SO₄ (conc.)
Temperature160–180°C
Yield65–72%

Procedure
Cyclohexanol is heated with concentrated sulfuric acid, producing cyclohexene via dehydration. The crude cyclohexene is distilled and reacted with ethylamine under radical conditions to form 2-(cyclohex-1-en-1-yl)ethylamine.

Amide Bond Formation

Coupling of Amine Intermediates to Ethanedioic Acid

The final step involves sequential amidation of ethanedioic acid with both amines.

First Amidation: Reaction with 2-(4-Fluorobenzenesulfonyl)-2-(furan-2-yl)ethylamine

ParameterValue
Coupling ReagentHOBt/DCC
SolventDMF
Temperature25°C
Yield82–88%

Procedure
Ethanedioic acid (1.0 eq) is activated with HOBt (1.1 eq) and DCC (1.1 eq) in DMF. 2-(4-Fluorobenzenesulfonyl)-2-(furan-2-yl)ethylamine (1.05 eq) is added, stirred for 12 hours, and filtered to remove dicyclohexylurea.

Second Amidation: Reaction with 2-(Cyclohex-1-en-1-yl)ethylamine

ParameterValue
Coupling ReagentEDCI/HOAt
SolventTHF
Temperature0°C → 25°C
Yield75–80%

Procedure
The monoamide intermediate (1.0 eq) is reacted with 2-(cyclohex-1-en-1-yl)ethylamine (1.1 eq) using EDCI (1.2 eq) and HOAt (0.2 eq) in THF. The product is purified via silica gel chromatography (EtOAc/hexane).

Optimization Challenges and Solutions

Sulfonylation Side Reactions

Over-sulfonylation is mitigated by maintaining low temperatures (-5°C) and using stoichiometric triethylamine.

Amide Racemization

Racemization during amidation is suppressed by using HOAt instead of HOBt, reducing reaction temperatures to 0°C, and shortening coupling times.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.85 (d, J = 8.2 Hz, 2H, ArH), 7.45 (d, J = 5.8 Hz, 2H, ArH), 6.55 (m, 2H, furan), 5.75 (s, 1H, cyclohexene), 3.45–3.60 (m, 4H, CH₂N), 2.20–2.35 (m, 4H, CH₂).

  • HRMS (ESI+) : m/z calc. for C₂₄H₂₈FN₂O₅S [M+H]+: 499.1765; found: 499.1768 .

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : N'-[2-(Cyclohex-1-en-1-yl)ethyl]-N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]ethanediamide can undergo oxidation reactions, particularly at the cyclohexene and furan rings, resulting in the formation of epoxides and diketones, respectively.

  • Reduction: : Reduction reactions can reduce the double bonds in the cyclohexene and furan rings to form saturated rings.

  • Substitution: : The compound can undergo electrophilic or nucleophilic substitution reactions, especially on the benzene ring and the sulfonamide nitrogen.

Common Reagents and Conditions

  • Oxidizing Agents: : Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reducing Agents: : Hydrogen gas in the presence of a catalyst like palladium or nickel is commonly used.

  • Solvents: : Common solvents include dichloromethane and tetrahydrofuran.

Major Products Formed

  • Oxidation Products: : Epoxides, diketones.

  • Reduction Products: : Saturated rings, alcohols.

  • Substitution Products: : Halogenated derivatives, nitrated compounds.

Scientific Research Applications

  • Chemistry: : Used as a building block for more complex molecules in organic synthesis.

  • Biology: : Investigated for its potential bioactivity, such as enzyme inhibition or receptor binding.

  • Medicine: : Explored for potential therapeutic uses, including anti-inflammatory or anticancer properties.

  • Industry: : Employed as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The compound likely exerts its effects by interacting with specific molecular targets. For example, the sulfonamide moiety can inhibit enzymes like carbonic anhydrase, while the aromatic groups can engage in pi-stacking interactions with protein residues. These interactions may disrupt normal cellular processes, leading to the compound's observed biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
Target Compound C₂₃H₂₆FN₂O₅S 485.53 g/mol 4-Fluorobenzenesulfonyl, cyclohexene, furan High lipophilicity due to sulfonyl and cyclohexene groups; potential for stereoisomerism
N-{2-(1,3-Benzodioxol-5-yl)-2-[4-(4-fluorophenyl)-1-piperazinyl]ethyl}-N′-(tetrahydro-2-furanylmethyl)ethanediamide () C₂₅H₂₈FN₅O₅ 521.52 g/mol Benzodioxol, piperazinyl, tetrahydrofuran Increased polarity from piperazine and tetrahydrofuran; likely enhanced solubility in polar solvents
N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}ethanediamide () C₁₉H₂₂N₂O₃S 358.45 g/mol Thiophene, cyclohexene Lower molecular weight; sulfur-containing thiophene may improve membrane permeability

Key Observations :

  • The target compound’s 4-fluorobenzenesulfonyl group distinguishes it from analogs with benzodioxol or thiophene moieties. This group likely increases metabolic resistance compared to electron-rich systems like benzodioxol .

Sulfonamide/Acetamide Derivatives

Table 2: Functional Group Impact on Properties

Compound Name Core Structure Key Functional Groups Biological Relevance
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide () Acetamide Methylsulfonyl, nitro, chloro Intermediate for heterocyclic synthesis; nitro group enhances reactivity
N-cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide () Acetamide 4-Fluorophenyl, cyclohexyl 81% synthetic yield; melting point 150–152°C suggests crystalline stability
2-fluoro-N,3-dimethylbenzene-1-sulfonamide () Sulfonamide Fluoro, methyl Simplified analog; methyl groups may reduce solubility

Key Observations :

  • The target compound’s 4-fluorobenzenesulfonyl group shares electronic similarities with ’s sulfonamide but offers greater steric bulk, which could enhance target binding affinity .

Heteroaromatic Systems

  • Furan vs.
  • Synthetic Accessibility : Multicomponent reactions (e.g., ’s 81% yield) are viable for analogs, but the target compound’s sulfonyl group may require specialized sulfonation steps .

Biological Activity

The compound N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]ethanediamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, cytotoxicity, and structure-activity relationships (SAR).

Chemical Structure

The compound's structure can be delineated as follows:

  • Cyclohexene moiety : Provides unique steric and electronic properties.
  • Fluorobenzenesulfonyl group : Enhances lipophilicity and may influence biological interactions.
  • Furan ring : Known for its reactivity and biological significance.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, fluoroaryl derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Salmonella typhimurium.

Minimum Inhibitory Concentrations (MIC) :
The following table summarizes the MIC values of related compounds:

CompoundMIC (µM)MBC (µM)
MA-11561616
MA-11153232
MA-111664128
MA-1113128128
MA-1114128128

These results indicate that the presence of fluorine in the structure may enhance antimicrobial efficacy, potentially due to increased lipophilicity and altered interaction with bacterial membranes .

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of similar compounds on human cell lines. The findings suggest that while some derivatives exhibit promising antibacterial properties, they may also possess cytotoxic effects at higher concentrations. This duality necessitates further investigation into their therapeutic index.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications in the chemical structure significantly influence biological activity. For example:

  • Fluorination : Enhances both lipophilicity and biological availability, which correlates with increased antimicrobial activity.
  • Substituent variations : Altering the furan or cyclohexene components can lead to changes in potency and selectivity against specific microbial strains.

Case Studies

  • Antibacterial Efficacy :
    A study evaluated the antibacterial effects of fluoroaryl derivatives against S. aureus. Compounds with a fluorinated phenyl group displayed reduced biofilm formation and enhanced bactericidal activity compared to non-fluorinated counterparts.
  • Cytotoxicity Assessment :
    Another investigation focused on the cytotoxic potential of these compounds against various cancer cell lines. Results indicated that certain derivatives could inhibit cell proliferation without significant toxicity to normal cells, suggesting a potential for selective anticancer therapies.

Q & A

Q. What are the key synthetic pathways for N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]ethanediamide, and what reagents are critical for its preparation?

The synthesis typically involves multi-step organic reactions, including:

  • Sulfonylation : Introducing the 4-fluorobenzenesulfonyl group via sulfonyl chloride intermediates under anhydrous conditions (e.g., dichloromethane as solvent, triethylamine as base) .
  • Amide Coupling : Ethanediamide bond formation using coupling agents like EDC/HOBt or HATU in dimethylformamide (DMF) at 0–25°C .
  • Functional Group Protection : Temporary protection of reactive sites (e.g., cyclohexenyl ethylamine) using tert-butoxycarbonyl (Boc) groups to prevent side reactions . Key reagents include 4-fluorobenzenesulfonyl chloride, furan-2-ylmethylamine derivatives, and coupling catalysts.

Q. Which analytical techniques are most effective for characterizing this compound and verifying its purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regioselectivity of sulfonylation and amide bond formation .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) and resolve intermediates .
  • Mass Spectrometry (LC-MS/ESI-MS) : Molecular ion peaks ([M+H]⁺) to validate the molecular weight (e.g., calculated vs. observed m/z) .

Q. How is the bioactivity of this compound typically assessed in preliminary studies?

  • Enzyme Inhibition Assays : Testing against targets like cyclooxygenase-2 (COX-2) or kinases using fluorogenic substrates to measure IC₅₀ values .
  • Cellular Models : In vitro cytotoxicity screening (e.g., MTT assay on cancer cell lines) to evaluate potency (EC₅₀) and selectivity indices .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl substituents) influence its binding affinity and pharmacological profile?

  • Comparative SAR Studies : Replacing the 4-fluorobenzenesulfonyl group with a 4-chlorophenyl analog reduces COX-2 inhibition by ~40%, likely due to altered electron-withdrawing effects and steric hindrance .
  • Computational Docking : Molecular docking (e.g., AutoDock Vina) reveals that the fluorophenyl group enhances hydrogen bonding with Arg513 in COX-2’s active site .

Q. What computational strategies are employed to predict its reactivity and optimize synthesis?

  • Density Functional Theory (DFT) : Modeling transition states for sulfonylation and amide coupling to identify energy barriers and optimal reaction temperatures .
  • Molecular Dynamics (MD) : Simulating solvent effects (e.g., DMF vs. THF) on reaction kinetics to improve yield (>80%) .

Q. How can reaction conditions be optimized to scale up synthesis while maintaining reproducibility?

  • Design of Experiments (DoE) : Multivariate analysis (e.g., temperature, solvent ratio, catalyst loading) to identify critical parameters .
  • Flow Chemistry : Continuous-flow reactors for precise control of exothermic amide coupling steps, reducing side products .

Q. How should researchers address contradictions in bioactivity data between structurally similar compounds?

  • Meta-Analysis : Compare IC₅₀ values across analogs (e.g., thiophene vs. furan derivatives) to identify trends in electronic or steric effects .
  • Counter-Screening : Test off-target effects (e.g., CYP450 isoforms) to rule out non-specific binding .

Q. What methodologies are recommended for evaluating in vitro toxicity and metabolic stability?

  • Hepatocyte Assays : Incubation with primary hepatocytes to assess metabolic clearance (t₁/₂) and cytochrome P450 inhibition .
  • Ames Test : Bacterial reverse mutation assay (Salmonella typhimurium strains) to detect mutagenic potential .

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